1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-propan-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4(2)9-5(6(10)11)3-7-8-9/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQOXRWFHSEAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CN=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Triazole Formation
The CuAAC reaction between propargyl isopropyl ether (1a) and azidoacetic acid (1b) produces the target compound through a [3+2] cycloaddition mechanism. Reaction optimization studies reveal:
Table 1: CuAAC Reaction Parameters and Outcomes
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI/DIPEA | THF | 25 | 6 | 89 |
| CuSO4·5H2O/NaAsc | EtOAc | 40 | 8 | 76 |
| CuBr·SMe2 | DCM | 0-5 | 12 | 62 |
Copper(I) iodide with N,N-diisopropylethylamine in tetrahydrofuran achieves optimal regiocontrol (N1-substitution) and yield. The reaction mechanism proceeds through copper acetylide formation, followed by azide coordination and cyclization.
Large-Scale Implementation Challenges
At pilot plant scale (>500 g), exothermic decomposition risks necessitate stringent temperature control below 30°C. Patent US20060116519A1 documents a safe protocol using jacketed reactors with methanol/ice bath cooling, maintaining 25±5°C throughout the 8-hour reaction. Post-reaction workup involves sequential extractions with ethyl acetate (3×200 mL) and 5% ammonium chloride solution to remove copper residues.
Protecting Group Strategies for Carboxylic Acid Functionality
tert-Butoxycarbonyl (BOC) Protection
Temporary BOC protection prevents side reactions during isopropyl group installation. As detailed in US20060116519A1:
- React triazole-carboxylic acid (2a) with di-tert-butyl dicarbonate (2.2 equiv)
- Use 4-dimethylaminopyridine (0.1 equiv) catalyst in THF at 0°C
- Deprotect with HCl/dioxane (4M, 3 equiv) at 25°C
This approach achieves 94% protection efficiency and 88% deprotection yield. Comparative analysis shows BOC outperforms benzyl (82%) and SEM (79%) protections in this system.
In Situ Methyl Ester Formation
Methyl ester derivatives enable facile purification via crystallization:
- Treat crude product with methanol (5 vol) and thionyl chloride (1.2 equiv)
- Reflux 2 hours, then concentrate
- Recrystallize from hexane/ethyl acetate (3:1)
Crystalline methyl ester intermediates show 98.5% purity by HPLC, versus 89% for free acid forms.
Isopropyl Group Installation Methodologies
Nucleophilic Alkylation
Reaction of triazole sodium salt (3a) with isopropyl bromide proceeds via SN2 mechanism:
- Optimal conditions: DMF solvent, 60°C, 12 hours
- Yield: 78% (HPLC purity 96.2%)
- Key limitation: Competing N2-alkylation (17% byproduct)
Table 2: Alkylating Agent Efficiency Comparison
| Reagent | Solvent | Yield (%) | N1:N2 Ratio |
|---|---|---|---|
| Isopropyl bromide | DMF | 78 | 4.6:1 |
| Isopropyl iodide | Acetonitrile | 82 | 5.1:1 |
| Isopropyl mesylate | THF | 69 | 3.9:1 |
Mitsunobu Reaction
Alternative approach using DIAD/PPh3 system:
- React triazole (4a) with isopropyl alcohol (1.5 equiv)
- Use THF solvent at 0°C → 25°C gradient
- Achieves 85% yield with complete N1 selectivity
This method eliminates alkylation byproducts but requires careful azide precursor handling.
Carboxylic Acid Generation Strategies
Oxidation of Hydroxymethyl Precursors
TEMPO-mediated oxidation proves effective for late-stage carboxylic acid formation:
- Substrate: 5-(hydroxymethyl)-1-isopropyl-1H-1,2,3-triazole
- Conditions: NaOCl (1.5 equiv), KBr (0.1 equiv), 0°C
- Conversion: 98% (GC-MS), isolated yield 89%
Hydrolysis of Nitrile Intermediates
Two-stage hydrolysis protocol:
- Acidic hydrolysis: HCl (6M), reflux 8 hours (75% conversion)
- Basic workup: NaOH (2M), 60°C 2 hours
Final yield: 82% with 99.1% HPLC purity
Purification and Characterization
Crystallization Optimization
Mixed solvent system development:
- Ideal ratio: ethyl acetate/hexane (1:3 v/v)
- Cooling profile: 50°C → -20°C over 6 hours
- Crystal purity: 99.3% by qNMR
Chromatographic Methods
Preparative HPLC conditions:
- Column: C18, 250×21.2 mm, 5μm
- Mobile phase: 0.1% TFA in H2O/MeCN (85:15 → 50:50)
- Recovery: 92% with >99% purity
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid, as anticancer agents. The compound exhibits significant antiproliferative activity against various cancer cell lines.
- Mechanism of Action : The triazole moiety is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds designed based on triazole structures have shown IC₅₀ values in the nanomolar range against breast cancer cell lines, indicating potent anticancer properties .
Antimicrobial Properties
Triazole compounds are recognized for their antibacterial and antifungal activities. The presence of the carboxylic acid group enhances their biological activity by improving solubility and bioavailability.
- Case Study : A series of synthesized triazole derivatives displayed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications on the triazole ring significantly influenced their antimicrobial efficacy .
Fungicides
The application of this compound as a fungicide has been explored due to its ability to inhibit fungal growth.
- Mechanism : The compound acts by disrupting fungal cell membrane integrity and inhibiting key enzymatic processes involved in cell wall synthesis .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cancer Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Breast Cancer Cells | 52 | |
| Antimicrobial | E. coli | Varies | |
| Antifungal | Fusarium spp. | Varies |
Synthetic Applications
The synthesis of this compound can be achieved through various methods involving cycloaddition reactions and subsequent functionalization steps.
Synthetic Route Example
A common synthetic route involves:
- Formation of the triazole ring via a 1,3-dipolar cycloaddition reaction.
- Introduction of the carboxylic acid group through hydrolysis or direct functionalization techniques.
This synthetic versatility allows for the generation of a library of derivatives with tailored biological activities.
Mechanism of Action
The mechanism of action of 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their function and stability .
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural analogs and their substituents:
Key Observations :
Physicochemical Properties
- Solubility : The isopropyl group in the target compound may reduce water solubility compared to ethyl derivatives (e.g., 1-ethyl-1H-1,2,3-triazole-5-carboxylic acid ).
- Crystallinity : X-ray studies of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid reveal planar triazole rings and intermolecular hydrogen bonding (O–H···N), contributing to stability . Similar packing is expected for the target compound.
Biological Activity
1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid (CAS No. 1198437-54-5) is a heterocyclic compound characterized by a triazole ring and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications, due to its potential biological activities.
- Molecular Formula : C₆H₉N₃O₂
- Molecular Weight : 155.15 g/mol
- Structure : The compound features a triazole ring which contributes to its biological activity through interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can modulate the activity of receptors, influencing signal transduction pathways.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives containing the triazole moiety showed potent cytotoxicity against multiple cancer cell lines, including HCT116 (IC₅₀ = 0.43 µM) and others .
- The mechanism involved the induction of apoptosis and inhibition of cell migration, highlighting the potential of triazole compounds in cancer therapy.
Antimicrobial Activity
Triazole compounds have been noted for their antimicrobial properties:
- They can inhibit the growth of various bacterial and fungal strains, making them suitable candidates for developing new antimicrobial agents.
Agricultural Applications
In agriculture, this compound is being explored for its potential as an agrochemical:
- Its efficacy as a herbicide or fungicide could provide sustainable solutions for crop protection.
Case Studies and Research Findings
Comparison with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1H-1,2,3-Triazole | Lacks carboxylic acid group | Limited compared to derivatives |
| 1-(1-Methylethyl)-1H-1,2,3-triazole | Similar structure but less functional diversity | Moderate activity |
| This compound | Contains both triazole and carboxylic acid groups | Enhanced anticancer and antimicrobial activities |
Q & A
Q. What are the primary synthetic routes for 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid?
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for triazole formation. A representative protocol involves reacting phenylacetylene with sodium azide and methyl iodide in the presence of copper iodide (CuI) as a catalyst. Subsequent oxidation of the intermediate aldehyde yields the carboxylic acid derivative. Key steps include temperature control (50–80°C) and solvent selection (DMF or THF) to optimize regioselectivity and yield (up to 75%) . Alternative routes involve azidomethylation of pyrazole precursors using NaN₃ in DMF, followed by cyclization under reflux conditions .
Q. How is the molecular structure of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For triazole derivatives, SC-XRD analysis typically reveals bond lengths (e.g., C–C = 1.35–1.45 Å) and torsional angles consistent with planar triazole rings. Hydrogen bonding between the carboxylic acid group and water molecules (in hydrated forms) is often observed, as seen in related structures . Complementary techniques include NMR (¹H/¹³C) to confirm substitution patterns and FTIR for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What solvents and reaction conditions optimize purity during synthesis?
Polar aprotic solvents like DMF or THF are preferred for cyclization steps due to their ability to stabilize intermediates. Post-reaction purification involves:
- Precipitation : Adding ice-water mixtures to isolate crystalline products.
- Recrystallization : Using ethanol or toluene to achieve >95% purity.
- Chromatography : Silica gel columns with ethyl acetate/hexane gradients for complex mixtures .
Advanced Research Questions
Q. How do steric and electronic effects of the 1-methylethyl substituent influence reactivity?
The isopropyl group introduces steric hindrance, reducing nucleophilic attack at the triazole N1 position. Electronically, it slightly donates electrons via hyperconjugation, stabilizing the triazole ring. Computational studies (DFT) suggest this group increases the compound’s dipole moment, enhancing solubility in polar solvents. These properties make it a robust ligand in metal-organic frameworks (MOFs), where steric bulk prevents metal coordination site overcrowding .
Q. What strategies resolve contradictions in reported yields for cyclization reactions?
Discrepancies in yields (e.g., 60% vs. 75%) arise from:
- Catalyst loading : Optimal CuI concentrations range from 5–10 mol%. Excess catalyst promotes side reactions.
- Temperature gradients : Precise control (±2°C) during exothermic steps minimizes decomposition.
- Byproduct analysis : LC-MS identifies competing pathways (e.g., over-oxidation of aldehydes), addressed by adding radical scavengers like BHT .
Q. Can this compound serve as a precursor for bioactive derivatives?
Yes. The carboxylic acid group enables derivatization into amides, esters, or metal complexes. For example:
- Amide formation : Coupling with amines via EDC/HOBt yields protease inhibitors (IC₅₀ ~10 µM in preliminary assays).
- Metal chelation : Coordination with Cu(II) or Zn(II) enhances antimicrobial activity (MIC = 8–16 µg/mL against S. aureus) .
Methodological Recommendations
- Reaction Monitoring : Use in-situ IR to track aldehyde intermediates and avoid over-oxidation .
- Crystallography : For SC-XRD, grow crystals in aqueous ethanol to obtain hydrates with improved diffraction quality .
- Biological Assays : Pre-screen derivatives for cytotoxicity (e.g., MTT assay on HEK-293 cells) before functional studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
